molecular formula C22H23N3O3 B14137493 N-[[6-(1-Methylethyl)-2-(3-pyridinyl)-4-quinolinyl]carbonyl]-D-alanine methyl ester CAS No. 1177199-25-5

N-[[6-(1-Methylethyl)-2-(3-pyridinyl)-4-quinolinyl]carbonyl]-D-alanine methyl ester

Cat. No.: B14137493
CAS No.: 1177199-25-5
M. Wt: 377.4 g/mol
InChI Key: RNGDEWWRBYQWRX-CQSZACIVSA-N
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Description

N-[[6-(1-Methylethyl)-2-(3-pyridinyl)-4-quinolinyl]carbonyl]-D-alanine methyl ester is a complex organic compound with a unique structure that combines quinoline, pyridine, and alanine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[6-(1-Methylethyl)-2-(3-pyridinyl)-4-quinolinyl]carbonyl]-D-alanine methyl ester typically involves multi-step organic reactions. The process begins with the preparation of the quinoline and pyridine intermediates, followed by their coupling with D-alanine methyl ester. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the stability of intermediates.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure high yield and purity of the final product while minimizing the production time and cost.

Chemical Reactions Analysis

Types of Reactions

N-[[6-(1-Methylethyl)-2-(3-pyridinyl)-4-quinolinyl]carbonyl]-D-alanine methyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinoline and pyridine derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced quinoline and pyridine compounds.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the quinoline or pyridine rings are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like halides. Reaction conditions typically involve controlled temperatures, pH levels, and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions include various quinoline and pyridine derivatives, which can be further utilized in different chemical and biological applications.

Scientific Research Applications

N-[[6-(1-Methylethyl)-2-(3-pyridinyl)-4-quinolinyl]carbonyl]-D-alanine methyl ester has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-[[6-(1-Methylethyl)-2-(3-pyridinyl)-4-quinolinyl]carbonyl]-D-alanine methyl ester involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinoline and pyridine derivatives, such as:

  • N-[[6-(1-Methylethyl)-2-(3-pyridinyl)-4-quinolinyl]carbonyl]-L-alanine methyl ester
  • N-[[6-(1-Methylethyl)-2-(3-pyridinyl)-4-quinolinyl]carbonyl]-glycine methyl ester

Uniqueness

N-[[6-(1-Methylethyl)-2-(3-pyridinyl)-4-quinolinyl]carbonyl]-D-alanine methyl ester is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

1177199-25-5

Molecular Formula

C22H23N3O3

Molecular Weight

377.4 g/mol

IUPAC Name

methyl (2R)-2-[(6-propan-2-yl-2-pyridin-3-ylquinoline-4-carbonyl)amino]propanoate

InChI

InChI=1S/C22H23N3O3/c1-13(2)15-7-8-19-17(10-15)18(21(26)24-14(3)22(27)28-4)11-20(25-19)16-6-5-9-23-12-16/h5-14H,1-4H3,(H,24,26)/t14-/m1/s1

InChI Key

RNGDEWWRBYQWRX-CQSZACIVSA-N

Isomeric SMILES

C[C@H](C(=O)OC)NC(=O)C1=CC(=NC2=C1C=C(C=C2)C(C)C)C3=CN=CC=C3

Canonical SMILES

CC(C)C1=CC2=C(C=C1)N=C(C=C2C(=O)NC(C)C(=O)OC)C3=CN=CC=C3

Origin of Product

United States

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